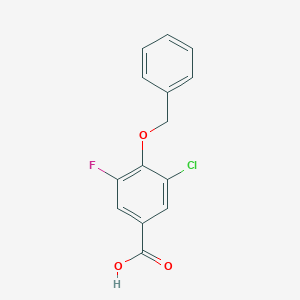
MFCD24531714
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid, also known by its MDL number MFCD24531714, is a carboxylic acid derivative. This compound is primarily used in research settings and is known for its high purity and specific molecular structure, which makes it a valuable building block in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopentylpropanoic acid structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories that adhere to strict quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
科学的研究の応用
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular functions and physiological responses .
類似化合物との比較
Similar Compounds
(2R)-3-Amino-2-cyclopentylpropanoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
Cyclopentylpropanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid is unique due to its specific molecular structure, which includes the tert-butoxycarbonyl protection. This protection enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and research applications .
特性
IUPAC Name |
2-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVWOPZWAMDFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

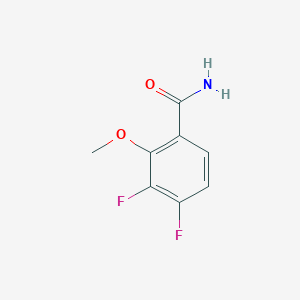
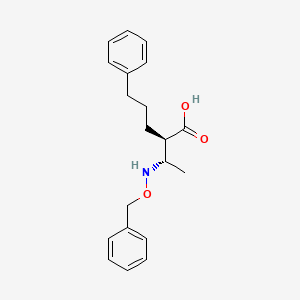

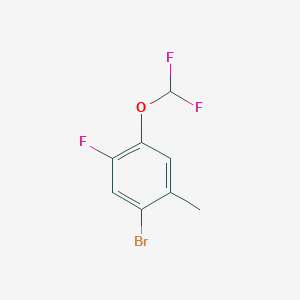
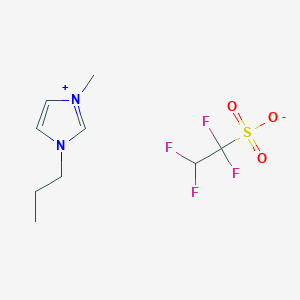
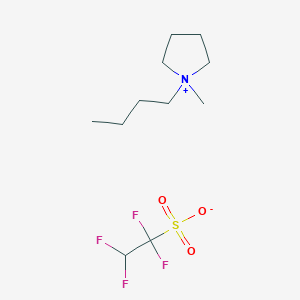


![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)
